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Compound of Interest

3-bromo-5-methyl-1H-
Compound Name:

pyrazolo[3,4-c]pyridine
CAS No.: 1374652-69-3

Cat. No.: B1403372

Get Quote

Executive Summary

The pyrazolo[3,4-c]pyridine scaffold represents a privileged pharmacophore in kinase drug
discovery. Its structural versatility allows it to function as a bioisostere of the adenine ring of
ATP. Depending on the saturation of the pyridine ring and the substitution pattern at positions 1,
3, 5, and 7, these analogs exhibit divergent selectivity profiles ranging from Necroptosis
inhibition (RIP1) to Wnt pathway modulation (GSK-3

).

This guide compares three distinct classes of pyrazolo[3,4-c]pyridine analogs:

e Class A (Fully Aromatic): GSK-3ngcontent-ng-c176312016=""_nghost-ng-c3009799073=""
class="inline ng-star-inserted">

/ CLK1 / DYRKZ1A dual-specificity inhibitors.

o Class B (Tetrahydro-7-oxo): Highly selective RIP1 kinase inhibitors.
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e Class C (3,5-Disubstituted): Pim-1/2 kinase inhibitors with antiproliferative activity.

Structural Basis of Selectivity

The core scaffold allows for "vector tuning"—directing substituents into specific hydrophobic
pockets of the kinase ATP-binding site.

Class B Class C (Pim-

Feature Class A (Aromatic) .
(Tetrahydro-7-oxo) Selective)

Fully aromatic pyridine  4,5,6,7-Tetrahydro-7- Fully aromatic or
Core Structure

ring 0XO0 ring dihydro
] ) ] Allosteric/Type IlI-like Hinge binder + Ribose
Key Interaction Hinge binder (N1/N2) o
binding pocket
GSK-3 Pim-1 (IC
RIP1 (IC
Primary Target (IC ~1
<10 nM)
<50 nM) M)
Selectivity Driver C3-Aryl / C5-Halogen Lactam moiety (7-oxo)  C3-Aminopiperidine

Comparative Profiling Data

The following table synthesizes experimental data from key SAR studies, highlighting the
performance of representative lead compounds from each class.
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Compound 6 (Class

Compound 22

Compound 12a

Parameter
A) (Class B) (Class C)
RIP1 (Receptor Cell Cycle (General
Primary Target GSK-3 ( _ P , . y. ( .
Interacting Protein 1) Antiproliferative)
ATP Competitive ;
Mechanism P Allosteric / Type | ATP Competitive
(Type 1)
IC 22 nM (GSK-3 3.0
4 nM (RIP1)
(Primary) ) M (PC3 Cells)
o Moderate (hits CDK2, High (>100-fold vs. )
Selectivity ) Low (Pan-active)
CLK1) 400 kinases)
) N6-Benzyl, C3- C3-(3-Fluorophenyl),
Key Substituent C3-Phenyl, C5-CI ] )
Carboxylate C7-Piperazine

In Vivo Efficacy

Not optimized for CNS

EAE Model (10 mg/kg
bid)

Tumor Xenograft (pre-

clinical)

Note on Causality: The high selectivity of Class B (Compound 22) arises from the 7-0x0-4,5,6,7-

tetrahydro motif. The non-aromatic lactam ring creates a specific geometry that forces the

molecule into a conformation incompatible with the ATP pockets of most typical kinases (like

CDKs), but perfectly complementary to the RIP1 activation loop.

Signaling Pathway Context

Understanding the downstream effects is crucial for assay design. Below are the two primary

pathways modulated by these analogs.

A. RIP1 Kinase Pathway (Necroptosis)
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Targeted by Class B analogs (e.g., Compound 22). Inhibition prevents the formation of the
necrosome, blocking inflammatory cell death.
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Figure 1: Mechanism of action for Class B pyrazolo[3,4-c]pyridines in the Necroptosis pathway.
The inhibitor blocks the transition from Complex | to the Necrosome.
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Experimental Protocols for Validation

To validate the activity of a new pyrazolo[3,4-c]pyridine analog, use the following self-validating
workflow.

Protocol A: ADP-Glo™ Kinase Assay (Primary Screen)

Used for determining IC

against GSK-3
or RIP1.

o Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgClI

, 0.1 mg/mL BSA).

e Enzyme Mix: Dilute purified RIP1 or GSK-3

kinase to 2x optimal concentration (e.g., 5 ng/
L).

o Compound Addition:
o Dispense 100 nL of compound (in DMSO) into a 384-well white plate.
o Add 2.5

L of 2x Enzyme Mix.

o Incubate for 10 min at RT (allows Type Il inhibitors to bind).
e Substrate Start: Add 2.5

L of 2x ATP/Substrate mix (e.g., 20
MATP + 0.2

o/

L Myelin Basic Protein).
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¢ Reaction: Incubate at RT for 60 min.
e Detection:
o Add5

L ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

o Add 10
L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
o Read: Measure Luminescence.

o Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Necrostatin-1 for RIP1) must
show IC

within 2-fold of historical mean.

Protocol B: Cell-Based Necroptosis Rescue Assay

Used to confirm cellular permeability and target engagement for Class B analogs.
e Cell Line: HT-29 (human colorectal adenocarcinoma).
e Seeding: 5,000 cells/well in 96-well plates. Allow adherence overnight.
¢ Induction: Pre-treat cells with analog (serial dilution) for 1 hour.
 Stimulation: Add Necroptosis Mix:
o TNF-

(20 ng/mL)

o Smac mimetic (100 nM)
o z-VAD-fmk (20

M) - Critical: prevents apoptosis, forcing necroptosis.
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¢ Incubation: 24 hours at 37°C.

e Readout: Add CellTiter-Glo® reagent. Measure luminescence (ATP levels correlate with
viability).

o Success Criteria: Full rescue of cell viability at high concentrations (>90% compared to
DMSO control).

Optimization Workflow

The following diagram illustrates the iterative cycle for optimizing this scaffold.

nthesis
ridine Cyclization;
Inactive Biochem Assay IC50 <100 nM
(ADP-Glo)

T1/2 <30 min

Structure-Based Design

(Vector: N1 vs C3) EC50 <1uM

Click to download full resolution via product page

Figure 2: Optimization workflow for pyrazolo[3,4-c]pyridine kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. jstage.jst.go.jp [jstage.jst.go.jp]

2. researchgate.net [researchgate.net]

3. Discovery of 7-Ox0-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent,
Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase
Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Comparative Guide: Kinase Inhibition Profiles of
Pyrazolo[3,4-c]pyridine Analogs]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1403372/docs#comparative-guide-kinase-inhibition-
profiles-of-pyrazolo-3-4-c-pyridine-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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